N'-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
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Overview
Description
N’-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is a synthetic organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide functional group, which is a derivative of oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide typically involves the reaction of 3-chloro-2-methylaniline with an appropriate oxalyl chloride derivative, followed by the introduction of the morpholinylthianylmethyl group. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide include other oxamide derivatives with different substituents on the phenyl ring or variations in the morpholinylthianylmethyl group.
Uniqueness
The uniqueness of N’-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O3S/c1-14-15(20)3-2-4-16(14)22-18(25)17(24)21-13-19(5-11-27-12-6-19)23-7-9-26-10-8-23/h2-4H,5-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWFSERESLLDPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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